N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Description

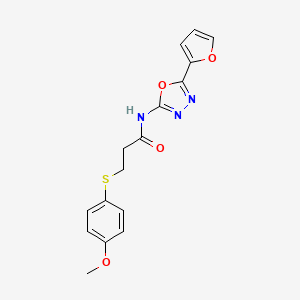

N-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 5 and a propanamide chain modified with a 4-methoxyphenylthio moiety. This structure combines aromatic, heterocyclic, and sulfur-containing components, which are often associated with diverse biological activities, including enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-21-11-4-6-12(7-5-11)24-10-8-14(20)17-16-19-18-15(23-16)13-3-2-9-22-13/h2-7,9H,8,10H2,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDICVLZHJUQTPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a compound that incorporates a furan moiety and an oxadiazole ring, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Structure and Properties

The compound's structure can be represented as follows:

Key Properties:

- Molecular Formula: C13H12N4O3S

- Molecular Weight: 296.33 g/mol

- Appearance: Solid

- Melting Point: Not specified in the sources.

Anticancer Activity

-

Mechanism of Action:

- The 1,3,4-oxadiazole scaffold has shown significant anticancer potential by targeting various enzymes involved in cancer cell proliferation such as thymidylate synthase, HDAC (Histone Deacetylases), and topoisomerase II .

- Recent studies indicate that derivatives of 1,3,4-oxadiazoles can inhibit telomerase activity and other proteins contributing to tumor growth .

-

Case Studies:

- A study involving oxadiazole derivatives demonstrated their ability to inhibit cancer cell lines effectively. The compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .

- In vitro assays showed that the compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

-

Spectrum of Activity:

- Compounds containing the oxadiazole moiety have been evaluated for their antibacterial and antifungal properties. They have shown promising results against both Gram-positive and Gram-negative bacteria .

- The presence of the furan ring enhances the antimicrobial efficacy due to its ability to interact with microbial enzymes.

- Case Studies:

Other Biological Activities

- Anti-inflammatory and Antioxidant Effects:

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Furan ring | Enhances interaction with biological targets |

| Oxadiazole moiety | Critical for anticancer and antimicrobial activity |

| Methoxyphenyl thio group | Contributes to enhanced lipophilicity and cellular uptake |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, focusing on substituent effects, physicochemical properties, and bioactivity.

Structural Analogues with 1,3,4-Oxadiazole Cores

2.1.1. LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

- Key Features : Shares the 5-(furan-2-yl)-1,3,4-oxadiazole moiety but differs in the benzamide sulfonamide substituent.

- Bioactivity : Exhibits antifungal activity against Candida albicans via thioredoxin reductase inhibition .

- Significance : Highlights the role of the oxadiazole-furan scaffold in targeting fungal enzymes.

2.1.2. N,N-Diethyl-3-{[5-(2-Furyl)-1,3,4-Oxadiazol-2-yl]Thio}Propanamide

- Key Features : Contains the same oxadiazole-furan core but replaces the 4-methoxyphenylthio group with a diethylamide.

- Physicochemical Impact : The diethyl group likely enhances lipophilicity compared to the polar 4-methoxyphenylthio substituent, affecting solubility and membrane permeability .

2.1.3. Compounds 8d–8h ()

- Examples :

- 8d : 3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide.

- 8h : 3-{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide.

- Substituent Effects: Electron-donating groups (e.g., 4-methyl in 8d) increase stability, reflected in higher melting points (135–136°C for 8d vs. 158–159°C for nitro-substituted 8h).

Analogues with Alternative Heterocyclic Cores

2.2.1. Compound 31 (N-(5-(4-Fluorophenyl)Thiazol-2-yl)-3-(Furan-2-yl)Propanamide)

- Key Features : Replaces oxadiazole with a thiazole ring.

- Bioactivity : Shows potent KPNB1 inhibition and anticancer activity, underscoring the importance of heterocycle choice in target specificity .

2.2.2. Compounds 7c–7f ()

- Examples: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-arylpropanamides.

- Physicochemical Data : Lower molecular weights (~375–389 g/mol) and melting points (134–178°C) compared to the target compound, suggesting that bulky substituents (e.g., 4-methoxyphenylthio) increase molecular weight and thermal stability .

Sulfur-Modified Analogues

2.3.1. 3-[(5-Amino-1,3,4-Thiadiazol-2-yl)Thio]-N-(4-Methoxyphenyl)Propanamide

- Key Features : Replaces oxadiazole with thiadiazole (S instead of O in the heterocycle).

- Impact : The thiadiazole’s higher electronegativity may alter hydrogen-bonding capacity and metabolic stability .

Comparative Data Table

Key Research Findings

Substituent Effects on Bioactivity :

- The 4-methoxyphenylthio group in the target compound may enhance interactions with hydrophobic enzyme pockets, similar to the 3-nitrophenyl group in 8h, which improves electrophilic reactivity .

- Furan substituents (as in LMM11 and the target compound) contribute to π-π stacking in enzyme binding .

Heterocycle Impact :

- Oxadiazole cores (vs. thiazole/thiadiazole) offer balanced electronic properties for both stability and target engagement .

Synthetic Feasibility :

- Compounds with arylthio propanamide chains (e.g., and ) are typically synthesized via nucleophilic substitution or coupling reactions, suggesting the target compound’s synthesis may follow similar routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.